molecular formula C10H16O2 B13853817 Capsaicin-5,7-dienoic Acid

Capsaicin-5,7-dienoic Acid

Cat. No.: B13853817
M. Wt: 168.23 g/mol
InChI Key: NOHAQBDIONGKRO-HWKANZROSA-N
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Description

Capsaicin-5,7-dienoic Acid is a compound derived from the Capsicum genus, which includes chili peppers. This compound is known for its pungent properties and is a significant component in the study of pain mechanisms and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Capsaicin-5,7-dienoic Acid can be synthesized through various chemical reactions. One common method involves the use of hydroxypropyl-beta-cyclodextrin encapsulation, which enhances its solubility and bioavailability . The synthesis typically involves magnetic stirring and characterization using ultraviolet absorption spectrometry, infrared spectroscopy, and differential scanning calorimetry .

Industrial Production Methods

Industrial production of this compound often involves extraction from Capsicum fruits. The extraction process has been refined over time to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization and quality control .

Chemical Reactions Analysis

Types of Reactions

Capsaicin-5,7-dienoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Capsaicin-5,7-dienoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Capsaicin-5,7-dienoic Acid involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects. The compound induces a temporary hypersensitivity reaction, altering pain mechanisms through the loss of membrane potential and changes in neurotrophic factor transport .

Comparison with Similar Compounds

Capsaicin-5,7-dienoic Acid is unique compared to other similar compounds due to its specific interaction with the TRPV1 receptor and its potent analgesic properties. Similar compounds include:

These compounds share structural similarities but differ in their biological activities and potency, highlighting the unique properties of this compound.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(5E)-8-methylnona-5,7-dienoic acid

InChI

InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+

InChI Key

NOHAQBDIONGKRO-HWKANZROSA-N

Isomeric SMILES

CC(=C/C=C/CCCC(=O)O)C

Canonical SMILES

CC(=CC=CCCCC(=O)O)C

Origin of Product

United States

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